4-(4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide
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Overview
Description
4-(4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a thiazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiazole derivative is synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This intermediate is then further reacted with a nitrophenyl derivative and a pyridine compound under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The use of catalysts and controlled reaction environments are crucial for achieving efficient industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
4-(4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole and pyridine rings can interact with biological macromolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
4-(4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial contexts.
Properties
IUPAC Name |
4-(4-nitrophenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S.BrH/c1-2-3-14-10-13(8-9-18-14)17-19-16(11-23-17)12-4-6-15(7-5-12)20(21)22;/h4-11H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNMYMFMVSQUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298197-07-6 |
Source
|
Record name | Pyridine, 4-[4-(4-nitrophenyl)-2-thiazolyl]-2-propyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298197-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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